6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-phenylmethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16;/h1-3,5-6,8-9,11,17H,4,7,10,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYRMDIJAPSBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where benzyl alcohol reacts with the tetrahydroquinoline core in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The tetrahydroquinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals. Its derivatives have shown potential in developing drugs with anticancer , antimicrobial , and anti-inflammatory activities. For instance, studies have indicated that modifications at the 6-position can enhance the compound's efficacy against pathogens like Mycobacterium tuberculosis .
Case Study: Anticancer Properties
Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells by disrupting microtubule assembly. A specific study highlighted its ability to inhibit certain kinases involved in cancer proliferation . The following table summarizes findings on the anticancer activity of various derivatives:
| Compound | Activity | Mechanism |
|---|---|---|
| Compound A | Active | Induces apoptosis |
| Compound B | Less Active | Disrupts microtubule assembly |
Biological Studies
Enzyme Interaction
In biological research, this compound is utilized to explore interactions with biological targets such as enzymes and receptors. It has been identified as an inhibitor of specific enzymes involved in disease pathways .
Antimicrobial Evaluation
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) indicating its effectiveness compared to standard treatments like Isoniazid .
Material Science
This compound is also applied in material science due to its electronic properties. It is explored for use in developing organic light-emitting diodes (OLEDs) and other electronic materials. The unique structure of the compound enhances its performance in these applications .
Agrochemicals
The compound plays a role in synthesizing agrochemicals such as herbicides and insecticides. Its application in this field contributes to improved crop protection and yield. The benzyloxy group enhances the compound's lipophilicity, which is advantageous for agrochemical formulations .
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The benzyloxy substituent in the target compound confers higher lipophilicity compared to methoxy (logP ~2.5 vs. ~1.8) , which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Electron Effects : Trifluoromethyl (–CF₃) and chloro (–Cl) groups increase electrophilicity, making these compounds more reactive in nucleophilic substitution or cross-coupling reactions .
Biological Activity
6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its tetrahydroquinoline backbone with a benzyloxy substituent. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives, including this compound, exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis, targeting the enoyl-acyl carrier protein reductase involved in fatty acid biosynthesis. Compounds similar to 6-(benzyloxy)-1,2,3,4-tetrahydroquinoline were evaluated for their minimal inhibitory concentrations (MICs), demonstrating activity comparable to first-line antitubercular agents like isoniazid .
Anticonvulsant Activity
The anticonvulsant potential of tetrahydroquinoline derivatives has also been explored. In various animal models, including the maximal electroshock (MES) test and pentylenetetrazol-induced seizures, certain derivatives exhibited significant anticonvulsant effects. The mechanism appears to involve modulation of neurotransmitter systems and ion channels that regulate neuronal excitability .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds within this class have been shown to inhibit specific enzymes critical for bacterial survival and proliferation.
- Cellular Targeting : The compound may interact with various cellular pathways involved in cell growth and differentiation. For instance, inhibition of the mitogen-activated protein kinase (MAPK) pathway has been observed in related compounds.
- Receptor Interaction : Some derivatives have demonstrated activity as beta-adrenoceptor agonists or antagonists, influencing cardiovascular and neurological functions .
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Hydrogenolysis of the Benzyloxy Group
The benzyloxy group undergoes catalytic hydrogenation to yield a hydroxyl group. This reaction is critical for deprotection in synthetic pathways:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenolysis | 10% Pd/C, H₂ (30 psi), methanol, 1 hour | 6-Hydroxy-1,2,3,4-tetrahydroquinoline | 94% |
This reaction mirrors methods used for analogous triazine derivatives, where benzyloxy groups are cleaved under hydrogenation to generate hydroxyl functionalities .
Substitution Reactions
The benzyloxy group participates in nucleophilic substitution reactions under alkaline conditions. For example:
| Reaction | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Alkylation | K₂CO₃, benzyl alcohol, 150°C, overnight | Substituted derivatives | Scalable for industrial use |
Electrophilic substitution on the benzyl ring is also feasible. Halogenation at the 4-position of the benzyl group enhances bioactivity, as seen in antimycobacterial studies .
Oxidation of the Tetrahydroquinoline Core
The tetrahydroquinoline ring can be oxidized to form aromatic quinoline derivatives, though specific data for this compound is limited. Analogous tetrahydroquinolines undergo oxidation with agents like KMnO₄ or CrO₃ under acidic conditions to yield quinolines .
Amine Reactivity
The protonated amine in the hydrochloride form can engage in:
-
Acylation : Reacts with acyl chlorides to form amides.
-
Sulfonation : Forms sulfonamide derivatives with sulfonyl chlorides .
For example, sulfonation of the parent amine (before hydrochloride formation) yields compounds like 2-(benzenesulfonyl)-6-benzyloxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydroxyamide , highlighting the amine’s nucleophilic character .
Stability and Degradation
-
Acidic Conditions : The compound may undergo hydrolysis or decomposition under strong acidic conditions .
-
Thermal Stability : Stable at room temperature but degrades at elevated temperatures (>150°C) .
Research Findings
-
Biological Relevance : Substitutions on the benzyloxy group (e.g., halogens) significantly impact bioactivity. Fluorine or chlorine at the 4-position of the benzyl ring enhances antimycobacterial potency (MIC: 2.7–2.8 µM) .
-
Synthetic Utility : The benzyloxy group serves as a protective intermediate, enabling modular synthesis of hydroxylated tetrahydroquinolines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-(benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination or cyclization of appropriately substituted precursors. For example, benzyl-protected hydroxyl groups (e.g., 6-hydroxy derivatives) are introduced early in the synthesis to prevent unwanted side reactions . Optimization of reaction time, temperature (e.g., 60–80°C for cyclization), and stoichiometric ratios of reagents (e.g., benzyl chloride or benzyl bromide) is critical. Use of hydrochloric acid in the final step ensures salt formation. Purity is typically verified via HPLC (>95%) and NMR (e.g., aromatic proton integration at δ 7.2–7.4 ppm for the benzyl group) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Aromatic protons (6–8 ppm) and benzyloxy protons (δ 4.5–5.0 ppm) confirm substitution patterns.
- High-resolution mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ for C17H18ClNO2: calc. 304.1072, observed 304.1075).
- X-ray crystallography : For unambiguous confirmation of regiochemistry in crystalline derivatives .
Advanced Research Questions
Q. What strategies mitigate conflicting bioactivity data in studies of 6-(benzyloxy)-tetrahydroquinoline derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:
- Variability in substituent positioning : Compare analogs like 6-methoxy or 7-benzyloxy derivatives to isolate functional group contributions .
- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).
- Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and statistical tools (e.g., ANOVA with post-hoc Tukey tests) .
Q. How can computational modeling predict the binding affinity of this compound to neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
Molecular docking : Use AutoDock Vina to model interactions with 5-HT receptors, focusing on hydrogen bonding with Ser159 and hydrophobic interactions with Phe340 .
MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding).
QSAR : Corrogate electronic parameters (e.g., Hammett σ values of substituents) with experimental IC50 data to refine predictive models .
Q. What experimental designs address solubility challenges in pharmacokinetic studies of this hydrochloride salt?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
- In vitro permeability assays : Perform Caco-2 monolayer studies with LC-MS/MS quantification (LLOQ: 1 ng/mL).
- In vivo PK : Administer via intravenous (1 mg/kg) and oral (10 mg/kg) routes in Sprague-Dawley rats; calculate AUC0–24h and t1/2 using non-compartmental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
